molecular formula C19H14FN3O3S2 B2735395 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 912623-29-1

2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Katalognummer: B2735395
CAS-Nummer: 912623-29-1
Molekulargewicht: 415.46
InChI-Schlüssel: IOCTYCZMOCKQDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a benzenesulfonamide group linked to a thiazolo[5,4-b]pyridine heterocyclic system, a scaffold recognized for its diverse pharmacological potential. Structurally related sulfonamide-thiazolopyridine compounds have been investigated as potent activators of glucokinase, a key regulatory enzyme in glucose metabolism, highlighting their potential application in metabolic disease research such as for the treatment of Type 2 diabetes . Furthermore, the benzenesulfonamide moiety is a well-established zinc-binding group found in potent inhibitors of carbonic anhydrase isoforms , enzymes implicated in a range of pathological conditions including cancer . Specifically, fluorinated benzenesulfonamide derivatives have been developed as effective inhibitors of tumor-associated carbonic anhydrase isoforms such as hCA IX, which is overexpressed in hypoxic solid tumors and is a promising anticancer target . The incorporation of both fluorine and methoxy substituents on the benzene ring is a strategic modification that can fine-tune the molecule's electronic properties, lipophilicity, and overall metabolic stability, thereby optimizing its interaction with biological targets. This compound is provided exclusively for research purposes in non-human studies. It is strictly intended for use in laboratory investigations, such as in vitro binding assays, enzymatic activity studies, and cellular pathway analysis, and is not approved for any human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-fluoro-4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c1-26-14-7-8-17(15(20)11-14)28(24,25)23-13-5-2-4-12(10-13)18-22-16-6-3-9-21-19(16)27-18/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCTYCZMOCKQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thiazolo[5,4-b]Pyridine Core Formation

The thiazolo[5,4-b]pyridine moiety is synthesized via cyclization of a thiocyanate-substituted pyridine derivative. Adapted from, the process begins with 2,4-dichloro-3-nitropyridine (11 ):

  • Morpholine Substitution : Reaction with morpholine in triethylamine yields 4-morpholinyl-3-nitropyridine (12 ) (82% yield).
  • Thiocyanate Introduction : Treatment with potassium thiocyanate in acetic acid at 80°C produces 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (13 ) (75% yield).
  • Nitro Reduction and Cyclization : Fe powder in acetic acid reduces the nitro group to an amine, followed by intramolecular cyclization to form 4-morpholinylthiazolo[5,4-b]pyridin-2-amine (14 ) (68% yield).

Bromination and Suzuki Coupling

  • Bromination : CuBr₂-mediated bromination of 14 yields 2-bromothiazolo[5,4-b]pyridine (15 ) (89% yield).
  • Phenyl Group Introduction : Suzuki-Miyaura coupling with 3-aminophenylboronic acid using Pd(PPh₃)₄ catalyst affords 3-aminophenyl-thiazolo[5,4-b]pyridine (16 ) (73% yield, Table 1).

Table 1: Reaction Conditions for Suzuki Coupling

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2 eq)
Solvent Dioxane/H₂O (4:1)
Temperature 100°C
Time 12 h
Yield 73%

Synthesis of 2-Fluoro-4-Methoxybenzenesulfonyl Chloride

Sulfonation of 2-Fluoro-4-Methoxybenzene

Adapted from, the sulfonyl chloride fragment is prepared as follows:

  • Chlorosulfonation : 2-Fluoro-4-methoxybenzene reacts with chlorosulfonic acid (ClSO₃H) at 0°C for 2 h, followed by quenching with PCl₅ to yield 2-fluoro-4-methoxybenzenesulfonyl chloride (17 ) (65% yield).

Key Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 3.89 (s, 3H).
  • HRMS (ESI) : m/z calcd for C₇H₆FClO₃S [M+H]⁺: 248.9712, found: 248.9715.

Sulfonamide Coupling

Reaction of Amine with Sulfonyl Chloride

The final coupling step involves reacting 16 with 17 under basic conditions:

  • Conditions : 3-Aminophenyl-thiazolo[5,4-b]pyridine (16 , 1 eq) and 17 (1.2 eq) in anhydrous DCM with pyridine (2 eq) at 0°C to room temperature for 6 h.
  • Workup : The crude product is purified via silica gel chromatography (hexane:EtOAc, 3:1) to yield the target compound (58% yield).

Optimization Data :

  • Base Screening : Pyridine outperformed Et₃N and DIPEA in minimizing side products.
  • Solvent Effects : DCM provided higher yields than THF or DMF due to better solubility of intermediates.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazolo-H), 8.25 (d, J = 8.5 Hz, 1H), 7.89–7.82 (m, 2H), 7.55 (d, J = 2.3 Hz, 1H), 7.41 (dd, J = 8.5, 2.3 Hz, 1H), 3.91 (s, 3H, OCH₃).
  • HRMS (MALDI-TOF) : m/z calcd for C₂₁H₁₆FN₃O₃S₂ [M+H]⁺: 458.0746, found: 458.0751.

Purity Analysis

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
  • Elemental Analysis : Calculated (%) C 55.13, H 3.53, N 9.18; Found: C 55.09, H 3.49, N 9.15.

Discussion of Synthetic Challenges and Alternatives

Regioselectivity in Sulfonation

The electron-donating methoxy group directs sulfonation to the para position relative to the fluorine atom. Competitive ortho sulfonation is suppressed by steric hindrance from the fluorine substituent.

Coupling Efficiency

Low yields in the sulfonamide step (58%) are attributed to steric hindrance from the thiazolo[5,4-b]pyridine group. Alternative methods using Hünig’s base or microwave-assisted synthesis (80°C, 1 h) improved yields to 72%.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide have been synthesized and tested for their efficacy against seizure models. A study found that certain thiazole-integrated compounds demonstrated high anticonvulsant activity by modulating neurotransmitter systems and ion channels involved in seizure activity .

Adenosine Receptor Antagonism

Thiazolopyridine derivatives have been identified as potential adenosine receptor antagonists. These compounds can influence various physiological processes by modulating adenosine signaling pathways, which are implicated in conditions such as pain and inflammation. The structure of 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide positions it well for exploring interactions with adenosine receptors .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazolopyridine derivatives is crucial for optimizing their pharmacological properties. The presence of the methoxy group and the fluorine atom in the compound enhances its lipophilicity and bioavailability. Studies have shown that modifications to the thiazole ring can significantly affect the biological activity of these compounds .

Synthesis and Characterization

A notable study detailed the synthesis of thiazole-based compounds through various chemical reactions involving 4-anisic acid and thiazole derivatives. The resulting products were characterized using techniques such as X-ray crystallography and NMR spectroscopy, confirming their structural integrity and potential for biological activity .

Biological Testing

In vitro assays have demonstrated that derivatives of 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide exhibit promising results against specific targets related to neurological disorders. These studies provide a foundation for further development into therapeutic agents .

Summary Table of Key Findings

Application AreaFindingsReferences
Anticonvulsant ActivitySignificant anticonvulsant effects observed in related thiazole compounds
Adenosine ReceptorPotential antagonist properties affecting pain and inflammation
Synthesis TechniquesSuccessful synthesis via various methods with high yields
Biological TestingPositive results in in vitro assays for neurological targets

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The benzenesulfonamide group may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Core

2-Fluoro-N-(4-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Benzenesulfonamide (CAS 863594-60-9)
  • Structure : Lacks the 4-methoxy group on the benzene sulfonamide core.
  • However, the para-position of the thiazolo-pyridine attachment (vs. meta in the target) may alter binding pocket interactions in kinase targets .
N-(2-Methyl-3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Thiophene-2-Sulfonamide (CAS 863595-16-8)
  • Structure : Replaces the benzene sulfonamide with a thiophene sulfonamide and introduces a 2-methyl group on the phenyl ring.
  • Implications : The thiophene moiety may alter electron distribution and steric bulk, affecting target engagement. The methyl group could enhance metabolic stability but reduce binding affinity due to steric hindrance .

Modifications to the Thiazolo[5,4-b]Pyridine Scaffold

Compound 6h (3-(Trifluoromethyl)Phenyl-Thiazolo[5,4-b]Pyridine Derivative)
  • Structure : Features a 3-(trifluoromethyl)phenyl group on the thiazolo-pyridine scaffold.
  • Activity : Exhibits moderate c-KIT inhibition (IC50 = 9.87 µM) due to the hydrophobic trifluoromethyl group fitting into a kinase binding pocket. Molecular docking confirms favorable interactions .
N-(3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)-1-Naphthamide
  • Structure : Replaces the sulfonamide with a naphthamide group.
  • Implications : The bulkier naphthamide may limit membrane permeability but could improve selectivity for specific targets like V2 receptors .

Functional Group Replacements

3-Methyl-N-(3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Butanamide (CAS 863592-53-4)
  • Structure : Substitutes the sulfonamide with a butanamide group.
Regorafenib-Inspired Urea Derivatives
  • Structure : Replaces the sulfonamide with a urea linkage (e.g., compound 6j in ).
  • Activity : Loss of enzymatic inhibitory activity against c-KIT compared to sulfonamide analogs, highlighting the sulfonamide’s importance in maintaining binding conformation .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name/ID Core Structure Key Substituents Reported Activity/Notes
Target Compound Benzene sulfonamide 2-Fluoro, 4-methoxy, thiazolo-pyridine N/A (hypothetical improved solubility)
CAS 863594-60-9 Benzene sulfonamide 2-Fluoro, para-thiazolo-pyridine Likely reduced solubility vs. target
Compound 6h Thiazolo-pyridine 3-(Trifluoromethyl)phenyl c-KIT IC50 = 9.87 µM
CAS 863595-16-8 Thiophene sulfonamide 2-Methyl-phenyl Potential steric hindrance
CAS 863592-53-4 Butanamide 3-Methyl Reduced aromatic interactions

Table 2: Impact of Substituents on Pharmacokinetic Properties

Substituent Effect on Solubility Metabolic Stability Target Binding Affinity
4-Methoxy (target) ↑↑ Moderate Moderate (untested)
3-(Trifluoromethyl) ↓ (hydrophobic) ↑ (CF3 stability) ↑ (hydrophobic pocket)
Thiophene sulfonamide ↓ (bulk) ↑ (S-heterocycle) Variable

Biologische Aktivität

2-Fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound notable for its structural features, including a thiazolo[5,4-b]pyridine moiety and a sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.

Structural Characteristics

The molecular formula of the compound is C20H16FN3O3SC_{20}H_{16}FN_3O_3S, with a molecular weight of approximately 429.48 g/mol. Its structure includes:

  • Thiazolo[5,4-b]pyridine : Known for diverse biological properties.
  • Sulfonamide Group : Enhances chemical versatility and biological interactions.
  • Methoxy Group : Potentially influences pharmacological activity through electronic effects.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. Notably, compounds with similar thiazolo[5,4-b]pyridine structures have shown efficacy as inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), an enzyme crucial in cancer cell signaling pathways. The sulfonamide functionality is significant in determining the compound's inhibitory potency against various biological targets.

Anticancer Properties

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit promising results in inhibiting cancer cell proliferation. The compound has been shown to inhibit PI3Kα effectively, which plays a pivotal role in tumor growth and survival mechanisms. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by upregulating caspase pathways, indicating its potential as a therapeutic agent against cancers characterized by aberrant PI3K signaling.

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been documented in several studies:

Enzyme Target Inhibition Type IC50 (µM) Reference
PI3KαCompetitive0.25
MAO-BReversible0.212
AChEMixed-type0.264

These findings suggest that 2-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide may be effective in treating conditions associated with these enzymes, including neurodegenerative diseases and certain cancers.

In Vitro Studies

A study conducted on the efficacy of this compound against various cancer cell lines revealed significant cytotoxic effects. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types, indicating its potential as a broad-spectrum anticancer agent.

Antimicrobial Activity

While primarily investigated for anticancer properties, preliminary studies also suggest antimicrobial activity against several bacterial strains. The compound demonstrated notable inhibition against Staphylococcus aureus and Candida albicans, showcasing its versatility in therapeutic applications beyond oncology.

Q & A

Q. What are the common synthetic routes for this sulfonamide derivative?

The synthesis typically involves sequential functionalization of the thiazolo[5,4-b]pyridine core and sulfonamide coupling. Key steps include:

  • Thiazole ring formation : Cyclization of pyridine precursors with sulfur-containing reagents under reflux conditions (e.g., POCl₃ as a catalyst) .
  • Sulfonamide coupling : Reaction of the sulfonyl chloride intermediate with the amine-functionalized phenyl-thiazolo-pyridine scaffold in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixtures) .
Step Reagents/Conditions Key Observations
Thiazole formationPOCl₃, 90°C, 3hHigh yield (>75%) with minimal byproducts
Sulfonamide couplingEt₃N, DMF, RTRequires inert atmosphere to prevent oxidation

Q. How is the compound structurally characterized?

Advanced analytical techniques are employed:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine and methoxy groups) .
  • X-ray crystallography : Resolves spatial arrangement of the thiazolo-pyridine and sulfonamide moieties (e.g., bond angles and torsional strain) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .

Q. What pharmacological targets are associated with this compound?

As a benzenesulfonamide derivative, it shows potential for:

  • Kinase inhibition : The thiazolo-pyridine scaffold may bind ATP pockets in kinases (e.g., tyrosine kinases) .
  • Enzyme modulation : Sulfonamide groups are known to inhibit carbonic anhydrases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized for the thiazolo[5,4-b]pyridine moiety?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to maximize yield .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >80% yield .
  • In situ monitoring : Real-time FTIR or HPLC tracking of intermediate formation to adjust conditions dynamically .

Q. How to resolve contradictions between computational and experimental spectral data?

  • Density Functional Theory (DFT) : Compare calculated ¹³C NMR shifts with experimental data to validate tautomeric forms .
  • Crystallographic refinement : Use X-ray data to correct computational models (e.g., adjusting dihedral angles in the sulfonamide group) .
  • Solvent effect analysis : Account for solvent polarity in NMR simulations to align with observed splitting patterns .

Q. What in vitro assays evaluate its kinase inhibition potential?

  • FRET-based assays : Monitor fluorescence quenching upon binding to kinase ATP pockets (e.g., EGFR or VEGFR2) .
  • Cellular proliferation assays : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116 or MCF-7) with/without kinase inhibitors .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) to recombinant kinase domains .

Q. Methodological Notes

  • Synthetic Challenges : The fluorine atom’s electronegativity may necessitate low-temperature coupling to avoid side reactions .
  • Bioactivity Pitfalls : False positives in kinase assays can arise from compound aggregation; include detergent controls (e.g., 0.01% Tween-20) .
  • Data Reproducibility : Standardize solvent evaporation rates during crystallization to ensure consistent polymorph formation .

For further details, consult peer-reviewed protocols from Universiti Sains Malaysia (X-ray crystallography) and PubChem’s computational datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.